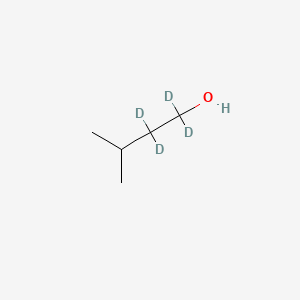

3-Methyl-1-butyl-1,1,2,2-d4 Alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-butyl-1,1,2,2-d4 Alcohol typically involves the deuteration of 3-Methyl-1-butanol. Deuteration is a process where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This can be achieved through various chemical reactions, often involving the use of deuterated reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterated compounds. The production methods ensure high purity and consistent isotopic labeling, which is crucial for its use in scientific research .

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-1-butyl-1,1,2,2-d4 Alcohol can undergo various chemical reactions, including:

Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different alcohols or hydrocarbons, often using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: Formation of aldehydes or ketones

Reduction: Formation of primary or secondary alcohols

Substitution: Formation of alkyl halides

Aplicaciones Científicas De Investigación

3-Methyl-1-butyl-1,1,2,2-d4 Alcohol has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of deuterated drugs and in the analysis of food and beverage products.

Mecanismo De Acción

The mechanism of action of 3-Methyl-1-butyl-1,1,2,2-d4 Alcohol involves its incorporation into chemical and biological systems as a stable isotope-labeled compound. The deuterium atoms in the compound provide a unique signature that can be detected using analytical techniques such as NMR and mass spectrometry. This allows researchers to track the compound’s behavior and interactions within various systems .

Comparación Con Compuestos Similares

Similar Compounds

3-Methyl-1-butanol: The non-deuterated form of the compound, commonly used as a solvent and in the synthesis of other chemicals.

3-Methyl-1,3-butanediol: A related compound with two hydroxyl groups, used in the production of polymers and as a chemical intermediate.

Isoamyl alcohol: Another isomer of 3-Methyl-1-butanol, used in the production of flavors and fragrances.

Uniqueness

3-Methyl-1-butyl-1,1,2,2-d4 Alcohol is unique due to its stable isotope labeling, which makes it particularly valuable in research applications where precise tracking and analysis of chemical transformations are required. The presence of deuterium atoms allows for more accurate and sensitive detection compared to non-deuterated analogs .

Actividad Biológica

3-Methyl-1-butyl-1,1,2,2-d4 alcohol (also known as deuterated isoamyl alcohol) is a secondary alcohol with significant applications in organic chemistry and potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.

This compound has the molecular formula C5H12O and is characterized by the presence of deuterium isotopes at specific positions in its structure. This isotopic labeling can influence its reactivity and metabolic pathways compared to its non-deuterated counterparts.

Interaction with Enzymes

This compound is known to interact with various enzymes and proteins. It may inhibit or activate enzyme activity through competitive or non-competitive mechanisms. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substrates. These interactions can modulate metabolic pathways significantly.

Cellular Effects

The compound influences cellular functions by affecting signaling pathways and gene expression. It has been reported to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, alterations in gene expression related to apoptosis and cell cycle regulation have been observed following exposure to this compound.

Binding Affinity

The molecular mechanism of action involves binding to active sites on enzymes or interacting with regulatory proteins. This binding can lead to changes in enzymatic activity or gene expression regulation. Research indicates that 3-methyl-1-butanol can inhibit specific kinases by occupying their active sites.

Metabolism

The metabolism of this compound primarily occurs via cytochrome P450 enzymes, leading to the formation of various metabolites that may possess distinct biological activities . Understanding these metabolic pathways is critical for elucidating the compound's overall biological effects.

Dosage Effects in Animal Models

Studies have shown that dosage significantly impacts the biological activity of this compound. At low doses, minimal effects on health were observed; however, higher doses resulted in adverse effects such as liver toxicity . This highlights the importance of dosage in determining both therapeutic efficacy and safety.

Acute Exposure Studies

A study involving human volunteers exposed to vapors of 3-methyl-1-butanol indicated no significant irritation effects at concentrations commonly found in indoor environments . Participants reported slight increases in eye irritation and olfactory perception but no notable health impacts. This suggests that while the compound is prevalent as a microbial volatile organic compound (MVOC), it may not pose significant health risks under typical exposure conditions.

Long-Term Effects

In laboratory settings, prolonged exposure to 3-methyl-1-butanol has demonstrated stability under standard conditions but potential degradation over time or under extreme conditions (e.g., high temperatures) could alter its biological activity. Long-term studies are necessary to fully understand the chronic effects of this compound on cellular functions.

Propiedades

IUPAC Name |

1,1,2,2-tetradeuterio-3-methylbutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3/i3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTQWCKDNZKARW-KHORGVISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C)C)C([2H])([2H])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.